molecular formula C7H5BrN2O B2692581 3-Bromo-1H-indazol-6-ol CAS No. 117883-42-8

3-Bromo-1H-indazol-6-ol

Cat. No.: B2692581
CAS No.: 117883-42-8
M. Wt: 213.034
InChI Key: SURPDMPJHDQNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Chemical Biology

Nitrogen-containing heterocycles are organic compounds with a ring structure composed of at least one nitrogen atom alongside carbon atoms. These structures are of paramount importance in medicinal chemistry and chemical biology for several reasons. prezi.comijsrtjournal.com A significant percentage of FDA-approved drugs, estimated to be around 60-85%, feature a nitrogen-containing heterocyclic core. ou.edumdpi.comrsc.orgnih.gov This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which are crucial for drug-target binding. rsc.org

The structural diversity of these compounds allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile. prezi.comsamipubco.com Many natural products, including alkaloids, vitamins, and hormones, contain nitrogen heterocyclic frameworks, underscoring their fundamental role in biological processes. mdpi.comrsc.orgopenmedicinalchemistryjournal.com Consequently, synthetic nitrogen heterocycles are often designed to mimic these natural molecules to achieve desired therapeutic effects. openmedicinalchemistryjournal.com Their wide range of biological activities includes anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.comresearchgate.netbenthamdirect.com

Historical Context and Evolution of Indazole Chemistry and Derivatives

The indazole, or benzopyrazole, ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first described by Emil Fischer in 1883. researchgate.netresearchgate.net This bicyclic aromatic heterocycle can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. austinpublishinggroup.com The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. samipubco.combenthamdirect.com

Historically, the synthesis of indazoles was a key focus, with various methods being developed over the years to construct and functionalize this heterocyclic system. nih.govbenthamdirect.comacs.org Early research laid the groundwork for the extensive exploration of indazole derivatives. Over time, the focus has shifted towards creating a diverse library of substituted indazoles to investigate their structure-activity relationships (SAR) for various therapeutic targets. samipubco.compnrjournal.com This has led to the discovery of numerous indazole-containing compounds with a broad spectrum of biological activities, including their use as kinase inhibitors in oncology. samipubco.compnrjournal.com The development of drugs such as benzydamine, an anti-inflammatory agent, and granisetron, an antiemetic, highlights the therapeutic success of indazole-based compounds. researchgate.netpnrjournal.com

Rationale for Focusing on Halogenated Indazoles, with Specific Emphasis on 3-Bromo-1H-indazol-6-ol

The introduction of halogen atoms, such as bromine, into the indazole scaffold can significantly modulate a molecule's biological and physicochemical properties. rsc.org Halogenation can alter factors like lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.orgresearchgate.net This makes halogenated indazoles an important area of research for developing new therapeutic agents. nih.gov The bromine atom, in particular, can serve as a useful synthetic handle for further chemical modifications through reactions like nucleophilic substitution and coupling reactions, allowing for the creation of diverse derivatives. nih.gov

The compound this compound is of particular interest due to the specific placement of its functional groups. The bromine atom at the 3-position and the hydroxyl group at the 6-position provide distinct opportunities for chemical manipulation and biological interactions. chemscene.com The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems, while the bromo-substituent can influence the compound's electronic properties and provide a site for further derivatization. cymitquimica.com Research into brominated indazoles has shown potential in various therapeutic areas, including as anticancer and antimicrobial agents. researchgate.netresearchgate.net

Overview of Key Research Areas and Trajectories for this compound

Research on this compound and its analogs is primarily centered on its potential applications in medicinal chemistry and drug discovery. The compound serves as a valuable building block or scaffold for the synthesis of more complex molecules with potential therapeutic value. ontosight.ai Key research trajectories include its investigation as an inhibitor of various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer. ontosight.aismolecule.com

The potential for this compound to exhibit anti-inflammatory, anticancer, and antimicrobial properties is a significant driver of research. ontosight.aiontosight.ai Studies may involve the synthesis of a series of derivatives where the bromine or hydroxyl groups are modified to explore the structure-activity relationship and optimize for potency and selectivity against specific biological targets. doi.org Furthermore, the development of efficient and regioselective synthetic methods for producing this compound and related compounds is an ongoing area of chemical research. nih.govresearchgate.net

Compound Data

Below is a table summarizing the key chemical identifiers for the compounds mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅BrN₂O213.03117883-42-8
3-Bromo-1-methyl-1H-indazol-6-olC₈H₇BrN₂O227.061781870-22-1
4-Bromo-6-methoxy-1H-indazol-3-olC₈H₇BrN₂O₂243.06Not Available
5-Bromo-1H-indazol-3-olC₇H₅BrN₂O213.037364-27-4
6-Bromo-1H-indazol-3-olC₇H₅BrN₂O213.03885521-92-6
6-Bromo-3-iodo-1H-indazoleC₇H₄BrIN₂322.93Not Available
3-(6-Bromo-1H-indazol-3-yl)prop-2-yn-1-olC₁₀H₇BrN₂O267.08Not Available
3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazoleC₁₀H₆BrN₃O₂296.08Not Available
BenzydamineC₁₉H₂₃N₃O309.41642-72-8
GranisetronC₁₈H₂₄N₄O312.41109889-09-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURPDMPJHDQNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Bromo 1h Indazol 6 Ol and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for 3-Bromo-1H-indazol-6-ol

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key precursors. The primary disconnection would be the C-Br bond at the C3 position, leading to the precursor 1H-indazol-6-ol. This intermediate can be further disconnected through various strategies for forming the indazole ring. One common approach involves the formation of the N-N bond, leading back to a substituted 2-aminobenzaldehyde or a related derivative.

Another retrosynthetic approach would involve the disconnection of the indazole ring itself. For instance, a [3+2] cycloaddition strategy would lead to an aryne intermediate and a diazo compound. Alternatively, intramolecular cyclization strategies would point towards precursors such as substituted o-halobenzyl bromides and arylhydrazines.

Based on these retrosynthetic disconnections, the key precursors for the synthesis of this compound can be identified as:

1H-indazol-6-ol : The direct precursor for C3 bromination.

Substituted 2-aminobenzaldehydes or 2-aminoketones : Precursors for intramolecular cyclization reactions.

o-Halobenzyl bromides and arylhydrazines : Starting materials for palladium-catalyzed intramolecular amination.

Arynes and diazo compounds : Precursors for [3+2] cycloaddition reactions.

Established Synthetic Pathways to the Indazole Core Relevant to this compound

The synthesis of the indazole core is a well-established area of organic chemistry, with numerous methods developed to construct this important heterocyclic scaffold. These methods can be broadly categorized into multi-step synthesis approaches and one-pot reaction sequences.

Multi-step syntheses of the indazole core often involve the sequential construction and modification of precursors. These approaches offer a high degree of control over the substitution pattern of the final product.

One common multi-step approach involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org Another established method is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes mediated by triethyl phosphite. acs.org

A versatile route to substituted 1-aryl-1H-indazoles involves the preparation of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Additionally, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a pathway to various 2-aryl-2H-indazoles. organic-chemistry.org

Method Precursors Key Reagents/Catalysts Product
Palladium-catalyzed arylation and cyclization2-Bromobenzonitriles, Benzophenone hydrazonePalladium catalyst, AcidSubstituted 3-aminoindazoles
Cadogan indazole synthesisortho-Imino-nitrobenzenesTriethyl phosphite2H-Indazoles
SNAr ring closureArylhydrazonesBase1-Aryl-1H-indazoles
Palladium-catalyzed intramolecular aminationN-aryl-N-(o-bromobenzyl)hydrazinesPalladium catalyst2-Aryl-2H-indazoles

One-pot and cascade reactions offer a more efficient approach to the synthesis of the indazole core by combining multiple reaction steps into a single operation, thereby reducing waste and purification steps.

A notable one-pot method for the synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes and anilines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by tri-n-butylphosphine. acs.org Another efficient one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, have also been employed for indazole synthesis. For example, a four-component, three-step cascade reaction has been developed for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines. This methodology involves the sequential formation of a 2H-indazole, followed by an azide–alkyne cycloaddition, C–N coupling, and finally an intramolecular cross-dehydrogenative C–C coupling. rsc.org

Method Reactants Key Reagents/Catalysts Product
One-pot condensation and reductive cyclizationortho-Nitrobenzaldehydes, AnilinesTri-n-butylphosphine2H-Indazoles
One-pot three-component reaction2-Bromobenzaldehydes, Primary amines, Sodium azideCopper(I) oxide nanoparticles2H-Indazoles
Four-component cascade reactiono-Azido aldehyde, o-Iodoaniline, Phenylacetylene, Sodium azide-Indazole-fused triazolo[5,1-c]quinoxalines

Direct Functionalization Strategies at the Indazole Nucleus

Direct functionalization of the pre-formed indazole nucleus is a powerful strategy for introducing substituents at specific positions, thereby avoiding the need for de novo synthesis of complex derivatives.

The introduction of a bromine atom at the C3 position of the indazole ring is a key step in the synthesis of this compound. This transformation can be achieved with high regioselectivity using various brominating agents.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles at the C3 position. chim.it Another effective method utilizes dibromohydantoin (DBDMH) as the bromine source, often assisted by ultrasound irradiation to achieve rapid and efficient bromination. rsc.orgnih.gov This ultrasound-assisted protocol has been shown to tolerate a wide range of indazoles and proceeds under mild conditions. rsc.org

Brominating Agent Reaction Conditions Key Features
N-Bromosuccinimide (NBS)Various solvents (e.g., MeCN, CH2Cl2)Widely used, high regioselectivity
Dibromohydantoin (DBDMH)Ultrasound irradiationRapid, efficient, mild conditions

C-H activation has emerged as a powerful tool for the direct functionalization of indazoles, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.org

Transition metal-catalyzed C-H activation is a prominent strategy for the functionalization of 2H-indazoles. rsc.org For instance, rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes provides an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. nih.gov This reaction involves the direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization. nih.gov

Furthermore, the late-stage functionalization of 2H-indazoles via C-H activation is recognized as an efficient approach for increasing molecular complexity. rsc.orgresearchgate.net This includes C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as ortho C2'-H functionalization of 2-aryl-2H-indazoles. rsc.orgnih.gov

Method Reactants Catalyst/Reagents Product
Rh(III)-catalyzed C-H activationAzobenzenes, Aldehydes[Cp*RhCl2]2, AgSbF6N-Aryl-2H-indazoles
Late-stage C3-functionalization2H-IndazolesTransition metal catalysts or radical initiatorsC3-functionalized 2H-indazoles
Ortho C2'-H functionalization2-Aryl-2H-indazolesMetal catalystOrtho-functionalized 2-aryl-2H-indazoles

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions are powerful tools for the construction and functionalization of the indazole core. Palladium and copper catalysts, in particular, have been extensively used to form key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Indazole Derivatives

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of haloindazoles, including 3-bromoindazole (B152527) derivatives. These reactions allow for the introduction of a wide array of substituents at the C3-position, which is crucial for modulating the biological activity of the resulting molecules. The Suzuki-Miyaura, Sonogashira, and Stille reactions are prominent examples of such transformations.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between a halide (like 3-bromoindazole) and an organoboron compound. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. For instance, the coupling of 7-bromo-4-substituted-1H-indazoles with various boronic acids has been successfully achieved under optimized palladium catalysis, yielding C7-arylated indazoles in moderate to good yields. A similar strategy can be applied to 3-bromoindazoles to introduce aryl or heteroaryl moieties at the C3-position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃Ag₂CO₃Water100Moderate to Good
PdCl₂(dppf)-K₂CO₃DMFRefluxVariable
PdCl₂(PPh₃)₂-Cs₂CO₃DMFRefluxVariable

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in synthesizing alkynyl-substituted indazoles. These products can serve as versatile intermediates for further transformations.

The Stille coupling involves the reaction of an organotin compound with an organic halide. It is known for its tolerance of a wide range of functional groups and is a reliable method for creating C-C bonds, though the toxicity of organotin reagents is a notable drawback.

Copper-Catalyzed Reactions in Indazole Synthesis and Functionalization

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed processes for certain transformations in indazole chemistry. These reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is used to synthesize 1,2,3-triazole-containing indazole derivatives. For example, 6-bromo-1H-indazole can be functionalized at the N1 position with a terminal alkyne, which then undergoes a CuAAC reaction with various azides to produce a library of novel indazole-triazole hybrids.

Furthermore, copper catalysts are effective in intramolecular N-arylation reactions to construct the indazole ring itself. For instance, the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles can be achieved from o-chlorinated arylhydrazones via copper-catalyzed intramolecular cyclization. Copper catalysis is also employed in the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide through successive condensation and bond formation steps.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Microwave-assisted and ultrasound-assisted synthesis, along with the application of green chemistry principles, have emerged as powerful strategies in indazole synthesis.

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. This technology allows for rapid and efficient heating of the reaction mixture, leading to a significant acceleration of chemical transformations.

Microwave-assisted synthesis has been successfully applied to various steps in the synthesis of indazole derivatives, including palladium-catalyzed cross-coupling reactions and the formation of the indazole core itself. For example, the synthesis of 1-phenyl-1H-indazoles from the reaction of phenylhydrazine with salicylaldehyde can be achieved in minutes with good yields under microwave irradiation, as opposed to several hours with conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indazole Derivative

MethodReaction TimeYield (%)
Conventional HeatingSeveral HoursModerate
Microwave Irradiation35 minutes85

Ultrasound-Assisted Synthesis for Bromination and Other Transformations

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can enhance reaction rates and yields. This technique is considered a green chemistry approach as it often allows for milder reaction conditions and shorter reaction times.

A notable application of this technology in the context of the target compound is the direct bromination of the indazole ring. An efficient and site-specific bromination of indazoles at the C3 position has been developed using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound-assisted conditions. This method provides 3-bromoindazoles in a short reaction time (around 30 minutes) under mild conditions, avoiding the use of toxic and volatile liquid bromine. This approach is directly applicable to the synthesis of this compound from the corresponding 1H-indazol-6-ol precursor.

Table 3: Ultrasound-Assisted C3-Bromination of Indazoles

SubstrateBrominating AgentConditionsReaction TimeYield (%)
2-Phenyl-2H-indazoleDBDMHNa₂CO₃, EtOH, 40°C, Ultrasound30 min96
1H-IndazoleDBDMHNa₂CO₃, EtOH, 40°C, Ultrasound30 minHigh

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indazoles, these principles are being increasingly adopted. This includes the use of environmentally benign solvents like water or polyethylene glycol (PEG), the development of catalyst systems that can be recycled and reused, and the use of energy-efficient techniques like microwave and ultrasound irradiation.

Stereoselective and Enantioselective Synthesis of Chiral Indazole Derivatives

The development of synthetic methods to access chiral indazole derivatives with high levels of stereocontrol is a significant area of research, driven by the prevalence of such scaffolds in pharmacologically active molecules. The creation of stereocenters, particularly at the C3-position of the indazole ring, presents a synthetic challenge. Recent advancements have focused on catalytic enantioselective methods to install these chiral centers with high efficiency and enantiopurity.

A notable strategy in this field is the use of copper(I) hydride (CuH) catalysis to achieve a highly C3-selective allylation of 1H-indazoles, leading to the formation of C3-allyl 1H-indazoles with quaternary stereocenters. nih.govmit.edunih.govacs.orgchemrxiv.org This method employs an umpolung strategy, where N-(benzoyloxy)indazoles act as electrophiles, a departure from the typical nucleophilic character of indazoles. mit.edu

The reaction proceeds with high levels of enantioselectivity, which is believed to be determined by a six-membered Zimmerman-Traxler-type transition state. nih.govmit.edunih.govacs.orgchemrxiv.orgelsevierpure.com The stereochemical outcome is influenced by steric interactions between the ligand and the substrate, as well as steric repulsions involving the pseudoaxial substituent in the allylation transition state. nih.govmit.edunih.govacs.orgchemrxiv.orgelsevierpure.com Density functional theory (DFT) calculations have been employed to understand the reaction mechanism and the origins of enantioselectivity. nih.govmit.edunih.govacs.orgelsevierpure.com

The scope of this transformation has been explored with various 1-alkyl-1-arylallenes as coupling partners for the N-(benzoyloxy)indazole electrophiles. mit.edu A range of substituents on the phenyl ring of the allene are well-tolerated, including electron-donating and electron-withdrawing groups, demonstrating the versatility of the method. mit.edu This catalytic system has proven effective in constructing challenging acyclic quaternary stereocenters at the C3-position of the indazole core. mit.edu

The following table summarizes the scope of the enantioselective C3-allylation of N-(benzoyloxy)indazole with various allenes, highlighting the yields and enantiomeric excesses (ee) achieved for the resulting C3-allyl 1H-indazole products.

ProductYield (%)ee (%)
3a PhMe9595
3b 4-MeO-C₆H₄Me8895
3c 2-F-C₆H₄Me9496
3d 3-F-C₆H₄Me9195
3e 4-F-C₆H₄Me9194
3f 4-Cl-C₆H₄Me9295
3g 4-Br-C₆H₄Me9295
3h 3-Br-C₆H₄Me9095
3i 3-Cl-C₆H₄Me9395
3j 4-CF₃-C₆H₄Me9194
3k 2-Me-C₆H₄Me8896
3l 3-Me-C₆H₄Me9495
3m 4-Ph-C₆H₄Me9096
3n 2-naphthylMe9296
3o 3-thienylMe9091
3p PhEt9595
3q Phn-Pr9295
3r Phi-Pr7097
3s Phc-Pr9294

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1h Indazol 6 Ol

Transformations of the Bromine Atom at the C3 Position

The bromine atom at the C3 position is a valuable handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide on an electron-deficient heterocyclic system, making it a substrate for nucleophilic substitution and, more prominently, a key partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The replacement of the C3 bromine by a nucleophile can proceed via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com In this pathway, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the bromide ion restores the aromaticity of the ring. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. wikipedia.orgchemistrysteps.com While the indazole nucleus is itself considered an electron-deficient system, the efficacy of direct nucleophilic substitution at the C3 position is highly dependent on the nature of the nucleophile and the reaction conditions. Direct SN2-type backside attack is sterically prohibited on an sp²-hybridized carbon within an aromatic ring, and an SN1 mechanism is highly unfavorable due to the instability of the resulting aryl cation. wikipedia.orgchemistrysteps.com

Metal-Mediated Functionalization (e.g., Lithiation, Grignard Formation)

The formation of organometallic intermediates, such as Grignard or organolithium reagents, from 3-bromo-1H-indazol-6-ol is complicated by several factors. The presence of two acidic protons—on the N1 of the indazole ring and the C6 hydroxyl group—means that treatment with a strong organometallic base (like n-butyllithium or a Grignard reagent) would result in deprotonation of these sites before any halogen-metal exchange at the C3 bromine could occur. wikipedia.orgmasterorganicchemistry.com

Furthermore, even on N-protected indazoles, direct metalation or halogen-metal exchange at the C3 position can be problematic, potentially leading to ring-opening and the formation of aminonitrile byproducts. rsc.org To circumvent this instability, specific methodologies have been developed. For instance, the use of zinc reagents can lead to the formation of a more stable bis-indazoylzinc compound, which can then react with various electrophiles or participate in Negishi cross-coupling reactions. rsc.org

Another strategy for functionalizing aromatic rings is Directed Ortho Metalation (DoM), where a directing group (such as an amide or a protected alcohol) guides an organolithium base to deprotonate the adjacent ortho position. wikipedia.orgchem-station.com In the case of this compound, the hydroxyl group (or its protected form) would direct metalation to the C5 or C7 positions rather than facilitating functionalization at C3.

Palladium-Catalyzed Coupling Reactions at C3

Palladium-catalyzed cross-coupling reactions represent the most robust and widely used strategy for the functionalization of the C3-bromoindazole core. nih.gov These reactions offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindazole (B152527) with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. wikipedia.org Studies on N-unprotected 3-bromoindazoles have shown that these couplings can be successfully carried out, although they can be challenging compared to their N-protected counterparts. researchgate.net Microwave irradiation has been shown to be effective in promoting the reaction, often leading to higher yields and shorter reaction times. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 3-Bromoindazoles

CatalystBaseSolventConditionsYieldReference
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 °C, MicrowaveGood to Excellent researchgate.net
PdCl₂(dppf)K₃PO₄Dioxane/H₂O100 °CHigh nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the 3-bromoindazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing 3-alkynylindazoles. The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylethylamine. youtube.com

Table 2: Typical Sonogashira Coupling Conditions

CatalystCo-catalystBaseSolventConditionsReference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRoom Temp. to 80 °C wikipedia.org
Pd(acac)₂ / Hydrazone ligandCuIK₃PO₄DMSO125 °C organic-chemistry.org

Heck Coupling: The Heck reaction couples the 3-bromoindazole with an alkene to form a 3-vinylindazole derivative. Studies on 3-bromoindazoles have noted their lower reactivity and tendency toward dehalogenation, but optimized conditions, such as using solvent-free ball-milling, have been developed to achieve good yields. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a C-N bond between the 3-bromoindazole and a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org This transformation provides direct access to 3-aminoindazole derivatives, which are important pharmacophores. researchgate.net

Modifications and Reactions Involving the Hydroxyl Group at C6

The phenolic hydroxyl group at the C6 position is another key site for derivatization, allowing for modifications that can significantly alter the molecule's physicochemical properties.

Etherification and Esterification

Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Esterification: The hydroxyl group can readily undergo esterification. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with a more reactive acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). masterorganicchemistry.com These reactions produce the corresponding ester derivatives at the C6 position.

Table 3: General Conditions for Etherification and Esterification of the C6-Hydroxyl Group

TransformationReagentsBaseTypical Solvent
EtherificationAlkyl Halide (e.g., R-Br, R-I)K₂CO₃, NaH, Cs₂CO₃DMF, Acetonitrile, THF
EsterificationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O)Pyridine, Et₃NDCM, THF, Pyridine
Fischer EsterificationCarboxylic Acid (RCOOH)Acid Catalyst (e.g., H₂SO₄)Excess Alcohol or Toluene

Oxidation Reactions

The hydroxyl group at C6 imparts phenolic character to that portion of the molecule. Phenols are susceptible to oxidation, which can lead to the formation of quinone or quinone-like structures. The specific outcome of an oxidation reaction on this compound would depend heavily on the oxidizing agent used and the reaction conditions. Strong oxidizing agents could potentially lead to complex product mixtures or degradation of the indazole ring. However, under controlled conditions with milder oxidants, it is conceivable that the C6-ol could be oxidized to an indazolequinone. Such compounds are often electroactive and can possess interesting biological properties. Due to the electron-rich nature of the phenolic ring, these oxidation reactions can sometimes be complex, leading to dimerization or polymerization if not carefully controlled.

Functionalization of the Pyrazole (B372694) Nitrogen Atoms (N1 and N2)

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring allows for a variety of substitution reactions. However, the direct functionalization of 1H-indazoles often results in a mixture of N1 and N2 substituted products, making regioselectivity a key challenge in the synthesis of indazole derivatives. nih.gov

The alkylation of the indazole core is a fundamental transformation for introducing diverse functional groups. Typically, these reactions proceed via deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. The choice of reaction conditions, including the base, solvent, and electrophile, can significantly influence the ratio of N1 to N2 isomers.

For structurally related compounds, such as 3-bromo-6-nitroindazole, alkylation with propargyl bromide in the presence of potassium carbonate and a phase-transfer catalyst in THF has been shown to yield the N1-alkylated product. nih.govresearchgate.net Similarly, studies on methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated highly regioselective N1 and N2 alkylations using various alcohols, where the outcome is controlled by the choice of reagents. nih.gov It is anticipated that this compound would undergo similar transformations. The hydroxyl group at the 6-position might first require protection to prevent side reactions, or its electronic influence could alter the N1/N2 selectivity compared to other substituted indazoles.

Table 1: Examples of N-Alkylation Conditions for Substituted Indazoles This table is interactive. Click on the headers to sort.

Indazole Substrate Alkylating Agent Base / Catalyst Solvent Major Product
3-Bromo-6-nitroindazole Propargyl bromide K₂CO₃ / TBAB THF N1-alkylation
Methyl 5-bromo-1H-indazole-3-carboxylate Various alcohols Reagent-dependent Not specified N1 or N2 selective
General 1H-Indazoles Pentyl bromide NaH THF N1-alkylation

Acylation of the indazole nitrogen atoms provides access to amides, carbamates, and other related derivatives. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base. For example, the acetylation of 6-nitro-1H-indazole with acetic anhydride proceeds to give the N1-acetylated product. researchgate.net

Another important N-substitution is the introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group. In the case of 5-bromo-1H-indazol-3-amine, reaction with Boc anhydride in the presence of DMAP in dichloromethane (B109758) leads to the selective protection of the N1 position. nih.gov This strategy is crucial for multi-step syntheses where one nitrogen atom needs to be shielded from subsequent reaction conditions. Electrochemical methods have also been developed for the selective N1-acylation of indazoles, which involves the reduction of the indazole to an anion followed by reaction with an acid anhydride. organic-chemistry.org These methodologies are expected to be applicable to this compound, allowing for the synthesis of a wide array of N-acylated derivatives.

Table 2: N-Acylation and N-Substitution Reactions on Substituted Indazoles This table is interactive. Click on the headers to sort.

Indazole Substrate Reagent Base / Catalyst Solvent Product
6-Nitro-1H-indazole Acetic anhydride Acetic acid (cat.) Not specified 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one
5-Bromo-1H-indazol-3-amine Boc anhydride DMAP Dichloromethane tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
General Indazoles Acid anhydrides Electrochemical reduction Not specified N1-acylated indazole

Regioselectivity and Tautomerism in Chemical Transformations of Indazoles

Indazoles can exist in different tautomeric forms. 1H-indazole is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov For indazoles bearing a hydroxyl group at the 3-position, keto-enol tautomerism is possible, leading to the 1H-indazol-3-ol and the 1H-indazol-3(2H)-one forms. thieme-connect.de In the case of this compound, while the bromine is at the 3-position, the hydroxyl is at the 6-position, so the predominant tautomeric equilibrium will be between the N1-H and N2-H forms.

The regioselectivity of N-substitution is a critical aspect of indazole chemistry. The outcome of these reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions. Density Functional Theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate have provided insights into the mechanism of N1 versus N2 alkylation. nih.gov These studies suggest that N1-substitution is favored under conditions involving cesium, likely through a chelation mechanism involving the N2-atom and the C3-substituent. In contrast, other non-covalent interactions are proposed to drive the formation of the N2-product. nih.gov For this compound, the electronic nature of the hydroxyl group at C6 and the bromo group at C3 will influence the partial charges on N1 and N2, thereby affecting the regioselectivity of substitution. The acidity of the N-H proton is also a key factor, which will be modulated by the substituents on the benzene (B151609) ring.

Synthesis of Complex Indazole Architectures Incorporating this compound as a Building Block

The substituted indazole scaffold is a valuable building block for the construction of more complex molecular architectures, particularly in the field of drug discovery. This compound possesses multiple reactive sites that can be selectively functionalized.

The bromine atom at the C3 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig (for C-N bond formation with amines) can be employed to introduce a wide variety of substituents at this position.

The hydroxyl group at the C6 position can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for the extension of the molecular framework and the modulation of physicochemical properties such as solubility and lipophilicity.

Furthermore, the N-H group of the pyrazole ring can be derivatized as discussed in section 3.3. For instance, following the strategy used for 6-Bromo-1H-Indazole, the N-H of this compound could be alkylated with a propargyl group, which can then undergo a "click" reaction (copper-catalyzed azide-alkyne cycloaddition) to attach a 1,2,3-triazole ring, a common pharmacophore. researchgate.net

Through the sequential and regioselective functionalization of the C3-bromo, C6-hydroxyl, and N1/N2 positions, this compound serves as a highly adaptable scaffold for the synthesis of diverse and complex indazole-containing molecules with potential applications in various fields of chemical science.

Computational and Theoretical Investigations of 3 Bromo 1h Indazol 6 Ol

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of indazole derivatives. For the broader class of indazoles, these studies confirm a planar fused-ring system. In related nitro-substituted bromo-indazoles, the indazole ring system is reported to be nearly planar, a characteristic that is anticipated to hold for 3-Bromo-1H-indazol-6-ol. The distribution of electron density, highest and lowest occupied molecular orbitals (HOMO and LUMO, respectively), and the resulting molecular electrostatic potential (MEP) are critical in understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is largely defined by the orientation of the hydroxyl group at the 6-position and the tautomeric state of the indazole ring (1H vs. 2H). The 1H-tautomer is generally considered more thermodynamically stable. The rotation of the hydroxyl group is expected to be the primary source of conformational isomerism. Molecular dynamics simulations of similar small heterocyclic molecules in aqueous environments typically reveal the dynamics of solvent interactions, particularly hydrogen bonding with the polar functional groups—in this case, the hydroxyl and the N-H groups of the indazole ring. These interactions are crucial for understanding the molecule's solubility and behavior in a biological milieu.

Prediction of Reactivity and Regioselectivity

Theoretical calculations are powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving indazole derivatives. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For substituted indazoles, DFT calculations have been used to predict the regioselectivity of reactions such as N-alkylation. These studies suggest that the relative nucleophilicity of the N1 and N2 positions can be influenced by the nature and position of substituents on the benzene (B151609) ring. For this compound, the electron-donating nature of the hydroxyl group and the electron-withdrawing effect of the bromine atom will modulate the electron density across the ring system, thereby influencing its reactivity towards various reagents. The Fukui indices, derived from DFT, can provide more quantitative predictions of local reactivity.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target. Indazole derivatives are known to be inhibitors of various protein kinases, and docking studies are frequently employed to understand their binding modes. While specific docking studies for this compound are not widely reported, research on structurally similar indazoles demonstrates their ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of kinases. The hydroxyl group of this compound could potentially act as a hydrogen bond donor or acceptor, while the bromo-indazole core can engage in van der Waals and π-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For indazole derivatives, QSAR studies have been developed to predict their efficacy as, for example, kinase inhibitors. These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive model. Although a specific QSAR model for this compound is not available in the public domain, the physicochemical properties derived from its structure would be key inputs for such a model.

Table 1: Predicted Physicochemical Properties for QSAR Modeling

DescriptorPredicted ValueSignificance in QSAR
Molecular Weight213.03 g/mol Influences absorption and distribution
XlogP1.9A measure of lipophilicity, affecting membrane permeability
Hydrogen Bond Donors2Number of potential hydrogen bond donating groups
Hydrogen Bond Acceptors2Number of potential hydrogen bond accepting groups

Note: These values are based on computational predictions for the closely related 6-bromo-1H-indazol-3-amine and 6-bromo-1H-indazol-3-ol and are illustrative for QSAR purposes.

Mechanistic Predictions for Synthetic Reactions and Biological Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions. For the synthesis of substituted indazoles, DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. This can help in understanding the factors that control the regioselectivity and efficiency of synthetic routes. For instance, in the alkylation of indazoles, computational studies have elucidated the role of the base and solvent in directing the reaction to the N1 or N2 position.

From a biological standpoint, understanding how a molecule like this compound might interact with metabolic pathways is crucial. While direct studies are lacking, its structural similarity to known kinase inhibitors suggests that it could interfere with cellular signaling pathways regulated by these enzymes. Computational approaches can be used to model the interaction of the compound with key enzymes in these pathways, providing hypotheses for its potential biological effects.

Mechanistic Biological Investigations of 3 Bromo 1h Indazol 6 Ol and Its Derivatives Preclinical Focus

Exploration of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Studies (e.g., Kinases: ERK1/2, VEGFR, PIKfyve; Cholinesterases: AChE, BuChE; BACE1; HIV protease)

No specific preclinical data on the inhibitory activity of 3-Bromo-1H-indazol-6-ol against the specified kinases (ERK1/2, VEGFR, PIKfyve), cholinesterases (AChE, BuChE), BACE1, or HIV protease have been identified in published research. While derivatives of the broader indazole class have been investigated as inhibitors for some of these targets, such as BACE1 and various kinases, these findings are not directly applicable to this compound and are thus excluded from this report as per the instructions.

Receptor Ligand Binding Affinities

There is no available preclinical research detailing the receptor ligand binding affinities of this compound for any specific biological receptors.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

No studies detailing the specific interactions of this compound with biological macromolecules such as DNA or specific proteins have been found. General principles of protein-DNA interactions involve recognition through clusters of amino acids and are fundamental to many cellular processes, but compound-specific data is absent.

Modulation of Cellular Pathways and Processes (In Vitro Studies)

Apoptosis Induction and Cell Cycle Regulation

There is no published in vitro data demonstrating that this compound induces apoptosis or regulates the cell cycle in any studied cell lines. Research on other, structurally distinct indazole derivatives has shown effects on these cellular processes, but this cannot be extrapolated to the specific compound of interest.

Inflammatory Response Pathways

No preclinical studies have been identified that investigate the role of this compound in the modulation of inflammatory response pathways. Although indazole structures are generally explored for anti-inflammatory properties, specific data for this compound is unavailable.

Antimicrobial and Antifungal Mechanisms

Preclinical investigations into the antimicrobial and antifungal properties of bromo-indazole derivatives suggest that their mechanism of action may involve the disruption of essential cellular processes in pathogens. While direct studies on this compound are limited, research on analogous compounds, such as 6-bromo-1H-indazole derivatives, indicates potential mechanisms. One proposed mechanism is the inhibition of critical bacterial enzymes that are fundamental for survival, such as those involved in the synthesis of the cell wall or in DNA replication. researchgate.net

Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, certain 1,2,3-triazole analogues of 6-bromo-1H-indazole have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis. researchgate.net One derivative, in particular, showed activity against the fungus Candida albicans. researchgate.net These findings suggest that the bromo-indazole scaffold is a promising starting point for the development of new antimicrobial and antifungal agents.

Structure-Biological Activity Relationship (SBAR) Studies (focused on molecular interactions)

The structure-activity relationship (SAR) of indazole derivatives is a critical area of investigation for understanding their biological effects, including their potential as therapeutic agents. For the indazole scaffold, the nature and position of substituents on the ring system are pivotal in determining the molecule's interaction with biological targets. Studies on various indazole derivatives have revealed that even minor structural modifications can lead to significant changes in biological activity.

For instance, in a series of indazole-3-carboxamides investigated as potential calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be crucial for activity. nih.gov Specifically, the indazole-3-carboxamide regioisomer was active in inhibiting calcium influx, while its reverse amide isomer was inactive. nih.gov This highlights the stringent structural requirements for molecular recognition at the target site. Such findings underscore the importance of the precise arrangement of functional groups for effective binding and modulation of biological targets.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (excluding human data)

The primary goal of these assays is to understand how a compound is metabolized by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. admescope.com Compounds with high metabolic stability (longer half-life, lower clearance) are generally more likely to have higher bioavailability and a longer duration of action in vivo. Conversely, compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect.

Below is a hypothetical data table illustrating the kind of results that would be generated from an in vitro metabolic stability study.

Test SystemSpeciesCompound Concentration (µM)Incubation Time (min)Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesRat10, 5, 15, 30, 60> 60< 10
Liver MicrosomesDog10, 5, 15, 30, 604525
HepatocytesRat10, 15, 30, 60, 1205520
HepatocytesDog10, 15, 30, 60, 1203535

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to interact with its target. Therefore, determining the plasma protein binding is a standard component of preclinical evaluation.

While specific data on the protein binding and distribution of this compound is not available, studies on other bromo-substituted aromatic compounds can provide insight into the expected range of values. For example, a preclinical study on Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP) investigated its plasma protein binding in different species. frontiersin.org The binding was found to be high, with significant differences observed between species. frontiersin.org

The distribution of a compound into various tissues is also a key factor in determining its efficacy and potential for off-target effects. Preclinical studies often examine the tissue distribution in animal models following administration of the compound. For BZP and its metabolite, Br-NBP, distribution was rapid and widespread into all tissues examined, with the highest concentrations found in the lung and kidney, respectively. frontiersin.org

Below is a data table summarizing the plasma protein binding of BZP, which serves as an example of the type of data generated in such studies.

SpeciesCompoundConcentration (ng/mL)Protein Binding (%)
RatBZP800098.7
RatBZP2000098.4
RatBZP8000098.1
Beagle DogBZP800092.7
Beagle DogBZP2000090.7
Beagle DogBZP8000088.9

Note: The data in this table is for Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP) and is presented for illustrative purposes only. frontiersin.org

Advanced Applications of 3 Bromo 1h Indazol 6 Ol in Chemical Biology and Material Science

As a Scaffold for Combinatorial Library Synthesis and Drug Discovery Efforts

The indazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs. nih.govrsc.org The functional group handles on 3-Bromo-1H-indazol-6-ol make it an excellent scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of diverse compounds. These "libraries" of related molecules can then be screened for biological activity to identify new drug leads. nih.gov

The bromine atom at the C3 position is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. The hydroxyl group at the C6 position can be easily alkylated, acylated, or used as a handle for further functionalization. This dual reactivity allows for the creation of extensive and structurally diverse libraries of indazole derivatives.

For instance, the synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides has been reported, demonstrating the feasibility of parallel solution-phase methods for generating large numbers of indazole-based compounds. acs.org Similarly, 3-amino-6-bromo indazole has been utilized to generate libraries of compounds, with the bromine atom serving as a key point for diversification. nih.gov While direct utilization of this compound is not explicitly detailed in these examples, its structural similarity and functional group arrangement position it as a highly suitable scaffold for such synthetic endeavors.

Table 1: Potential Reactions for Library Synthesis using this compound

Reaction TypeReagent/CatalystPotential Modification
Suzuki CouplingAryl boronic acid, Pd catalystAryl group at C3
EtherificationAlkyl halide, BaseAlkoxy group at C6
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group at C3
EsterificationAcyl chloride, BaseEster group at C6

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. The indazole core is a key component of many kinase inhibitors, and its derivatives are actively explored for developing selective chemical probes. researchgate.net

The this compound scaffold can be elaborated to create potent and selective inhibitors for various biological targets. The ability to modify both the C3 and C6 positions allows for fine-tuning of the molecule's steric and electronic properties to achieve high affinity and selectivity for the target of interest. For example, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment for tyrosine kinases. nih.gov By starting with this compound, medicinal chemists can design and synthesize probes to investigate the roles of specific enzymes in disease pathways.

The development of such probes is crucial for target validation in the early stages of drug discovery. While specific probes derived directly from this compound are not yet widely reported, the extensive research into indazole derivatives as anticancer and anti-inflammatory agents underscores the potential of this scaffold in creating valuable tools for chemical biology. rsc.orgresearchgate.net

Applications in Fluorescent Labeling and Bioimaging

Fluorescent molecules are indispensable tools in modern biology for visualizing cellular structures and processes. The development of novel fluorophores with tunable photophysical properties is an active area of research. Recently, indole and indazole derivatives have been investigated as promising fluorescent materials. rsc.org

Specifically, indazole derivatives containing a salicylaldimine moiety have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org This property is highly desirable for bioimaging applications as it can lead to high signal-to-noise ratios.

The this compound scaffold provides a platform for the synthesis of such fluorescent probes. The hydroxyl group can be used to attach fluorogenic moieties, while the bromine atom can be functionalized to modulate the electronic properties of the indazole ring system, thereby tuning the fluorescence wavelength and quantum yield. For example, derivatives of fluorescein are widely used for intravital fluorescence imaging, and conjugating such molecules to a target-specific scaffold like an indazole derivative could enable targeted bioimaging. nih.gov

Table 2: Potential Fluorogenic Derivatives of this compound

Derivative TypeSynthetic StrategyPotential Application
Salicylaldimine ConjugateCondensation with salicylaldehyde derivativeAIE-based probes for cellular imaging
Coumarin EtherWilliamson ether synthesis with a hydroxycoumarinRatiometric fluorescent sensors
Dansyl EtherReaction with dansyl chlorideEnvironment-sensitive probes

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. longdom.org The spontaneous organization of molecules into well-defined structures is known as self-assembly.

The structure of this compound contains several features that can drive self-assembly. The indazole ring itself is an aromatic system capable of engaging in π-π stacking interactions. The N-H and O-H groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.

A study on the crystal structure of a related compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, revealed that the molecules self-assemble into a helical polymer through a combination of weak C-H···O hydrogen bonds and Br···Br contacts. researchgate.netnih.gov This demonstrates the capacity of the bromo-indazole scaffold to form ordered supramolecular structures. The presence of the hydroxyl group in this compound would be expected to introduce stronger hydrogen bonding motifs, further directing the self-assembly process.

Table 3: Crystallographic Data for 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov

ParameterValue
Chemical FormulaC₁₀H₆BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.4566 (3)
β (°)102.659 (1)
V (ų)1039.78 (4)

Potential in Organic Electronics and Advanced Materials

The application of indazole derivatives is also being explored in the field of material science, particularly in organic electronics. The π-conjugated system of the indazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The electronic properties of the indazole core can be tuned through chemical modification. The introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient organic electronic materials. The this compound molecule, with its electron-withdrawing bromine atom and potentially electron-donating hydroxyl group (after deprotonation or conversion to an alkoxy group), offers a starting point for creating materials with tailored electronic characteristics.

Research has indicated the potential application of indazole compounds in OLED devices. researchgate.net By incorporating the this compound scaffold into larger conjugated systems, it may be possible to develop novel materials with interesting photophysical and electronic properties suitable for advanced material applications. The ability to functionalize at two distinct positions allows for the creation of linear polymers or dendritic structures, which could have unique material properties.

Challenges and Future Research Directions

Addressing Regioselectivity and Stereocontrol in Complex Syntheses

A primary hurdle in the synthesis of indazole derivatives is controlling regioselectivity. The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and direct alkylation or arylation often leads to a mixture of N1- and N2-substituted products, complicating purification and reducing yields. nih.gov For a starting material like 3-Bromo-1H-indazol-6-ol, achieving selective functionalization at either nitrogen is crucial for developing distinct structure-activity relationships (SAR).

Future research must focus on developing robust synthetic methodologies that provide precise control over regioselectivity. This includes the exploration of advanced catalytic systems, novel directing groups, and optimized reaction conditions. For instance, studies on related bromo-indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 product ratio. nih.gov A comprehensive understanding of the mechanistic pathways, supported by computational studies, can guide the rational design of highly regioselective reactions. nih.gov

Furthermore, as indazole-based molecules become more complex, particularly those with multiple chiral centers, achieving stereocontrol becomes paramount. The development of asymmetric syntheses and chiral resolution techniques tailored for the indazole scaffold is a critical area for future investigation.

Table 1: Regioselectivity in the Alkylation of Substituted Indazoles

Precursor Reagents Conditions Major Product Reference
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide, NaH DMF N2-substituted (46%) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide, Cs2CO3 DMF N1-substituted (38%) nih.gov
2-aminophenones Hydroxylamine derivatives Metal-free 1H-indazoles organic-chemistry.org

Advancing Mechanistic Elucidation of Biological Actions

While many indazole derivatives have shown potent activity against various biological targets, a deep mechanistic understanding of their actions is often lacking. Much of the current research relies on primary screening assays and determination of IC50 values. Future work must move beyond this to elucidate the detailed molecular mechanisms.

This involves investigating the binding kinetics (on- and off-rates) of indazole-based inhibitors with their target proteins, which can be more predictive of in-vivo efficacy than simple affinity measurements. Advanced biophysical techniques, proteomics, and cellular imaging can help map the downstream effects of target engagement, revealing impacts on signaling pathways and potential off-target effects. For example, understanding how an indazole-based kinase inhibitor affects the entire kinome, rather than just the primary target, is crucial for predicting both efficacy and potential toxicity. A thorough mechanistic understanding is essential for the translation of promising compounds into clinical candidates.

Exploring Novel Target Classes and Therapeutic Areas

The indazole scaffold has been extensively explored for its utility in developing inhibitors for protein kinases, with applications primarily in oncology. nih.govmdpi.com However, the structural and electronic properties of this heterocycle make it suitable for interacting with a much broader range of biological targets. A significant future direction is to expand the application of indazole-based drug discovery into novel target classes.

Researchers have begun to explore indazoles as antagonists for targets like the glucagon (B607659) receptor and as inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP). mdpi.comnih.gov There is vast potential in designing indazole libraries to screen against other target families, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets. The functional groups of this compound (a bromo group for coupling reactions and a phenol (B47542) for ether or ester linkages) make it an ideal starting point for creating diverse chemical libraries to probe these new target spaces. This expansion could lead to novel therapeutics for a wide range of conditions, including metabolic diseases, neurological disorders, and infectious diseases. chemimpex.comnih.gov

Table 2: Diverse Biological Targets of Indazole Derivatives

Compound Class Target Therapeutic Area Reference
1H-indazole amides ERK1/2 Oncology nih.gov
3-aryl-indazoles pan-Trk Pain nih.gov
N-(1H-indazol-6-yl)benzenesulfonamides PLK4 Oncology nih.gov
Indazole derivatives Glucagon Receptor Type II Diabetes nih.gov
Indazole-based therapeutics PARP1/PARP2 Oncology mdpi.com

Development of Structure-Guided Design Principles

The rational design of potent and selective indazole-based drugs heavily relies on understanding the three-dimensional interactions between the compound and its biological target. Structure-guided design, utilizing techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM), has been instrumental in optimizing indazole derivatives. nih.gov

The future in this area lies in systematically applying these techniques to a wider array of indazole-target complexes. By building a comprehensive database of these interactions, researchers can derive more generalizable structure-guided design principles. This involves identifying key pharmacophoric features and understanding how different substitution patterns on the indazole ring influence binding affinity and selectivity. nih.gov For instance, computational docking models can help rationalize SAR data and predict how modifications to the 3-bromo or 6-hydroxyl positions of the parent scaffold might enhance target engagement. nih.govnih.gov Such principles will enable more efficient optimization of lead compounds, reducing the trial-and-error component of drug discovery.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The complexity of chemical space and biological systems presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field. ijettjournal.orgijirt.org For indazole research, AI can be applied in several key areas.

ML models can be trained on existing data to predict the biological activity, selectivity, and pharmacokinetic properties of virtual indazole derivatives, allowing for the rapid screening of vast chemical libraries in silico. nih.govpremierscience.com Generative AI models can design entirely new indazole-based structures with desired properties, exploring chemical space that may not be accessible through conventional design strategies. jsr.org Furthermore, AI can analyze complex biological data from genomics, proteomics, and clinical trials to identify and validate novel drug targets for which indazole derivatives could be developed. nih.gov The integration of AI and ML into the workflow of indazole research promises to accelerate the discovery and development of the next generation of indazole-based medicines. ijettjournal.orgijirt.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-indazol-6-ol with high purity?

The synthesis of this compound typically involves halogenation or functional group interconversion strategies. For example, copper(I)-catalyzed reactions in PEG-400:DMF solvent systems (4:1 ratio) at room temperature have been effective for analogous indazole derivatives, achieving moderate yields (~35%) after column chromatography . Key steps include:

  • Dissolving precursors in polar aprotic solvents (e.g., DMF) with catalytic CuI.
  • Stirring for 12–24 hours under inert conditions.
  • Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane).
    Purity (>97%) can be confirmed via HPLC or NMR, as demonstrated for structurally related bromoindazoles .

Q. How should researchers characterize the structural integrity of this compound?

Standard characterization includes:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups (broad singlet near δ 8.5–9.5 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (C7H5BrN2O; [M+H]+ = 212.98) .
  • TLC : Monitoring reaction progress using Rf values (e.g., 0.33 in 70:30 EtOAc/hexanes) .
    For analogs like 6-bromo-4-chloro-1H-indazole, MDL numbers (e.g., MFCD07781350) provide additional reference .

Q. What are the critical storage conditions to ensure compound stability?

Store this compound at 2–8°C in amber vials to prevent light-induced degradation. Desiccate to avoid hygroscopic decomposition, as recommended for similar brominated indazoles . Purity should be rechecked via NMR after long-term storage (>6 months) .

Advanced Research Questions

Q. How can researchers address low regioselectivity during bromination of the indazole core?

Regioselectivity challenges arise due to competing electrophilic aromatic substitution at C-3 vs. C-5 positions. Strategies include:

  • Directing groups : Introduce temporary protecting groups (e.g., methoxy) at C-6 to bias bromination to C-3, followed by deprotection .
  • Metal-mediated reactions : Use Pd-catalyzed C–H activation for selective bromination, as seen in 6-bromo-5-fluoro-1H-indazole synthesis (yield >75%) .
    Monitor reaction progress via LC-MS to identify byproducts (e.g., dibrominated species) .

Q. How to resolve contradictions in reported pharmacological activities of bromoindazole derivatives?

Contradictions in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) may stem from:

  • Variability in assay conditions : Compare IC50 values under standardized protocols (e.g., ATP concentration, pH).
  • Off-target effects : Use computational docking (e.g., AutoDock Vina) to assess binding promiscuity, as applied to triazole-indazole hybrids .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to differentiate intrinsic activity vs. metabolite-driven effects .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways for Suzuki-Miyaura couplings. Key parameters include:

  • Electrophilicity index : Predicts reactivity at C-3 vs. C-6 positions .
  • Solvent effects : Simulate polar solvents (DMF, DMSO) to optimize catalytic cycles .
    Experimental validation via Pd-mediated couplings with aryl boronic acids is recommended, as shown for 6-bromo-1H-indazol-4-amine derivatives .

Q. How to optimize reaction conditions for scaling up this compound synthesis?

Scale-up challenges include maintaining yield and minimizing waste. Approaches include:

  • Solvent recycling : Recover PEG-400:DMF mixtures via vacuum distillation .
  • Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from 12 hours to 2 hours) for analogous bromoindazoles .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Data Interpretation & Validation

Q. How should researchers validate conflicting NMR data for bromoindazole derivatives?

If NMR signals conflict with literature (e.g., unexpected splitting or shifts):

  • Reproduce spectra : Re-run NMR under identical conditions (e.g., DMSO-d6 vs. CDCl3) .
  • Spiking experiments : Add authentic samples to confirm peak assignments .
  • 2D NMR : Use HSQC/HMBC to resolve ambiguities in aromatic proton correlations .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
  • Meta-analysis : Compare results across multiple studies to identify consensus mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.